

AM-7209: A High-Afinity Inhibitor of the MDM2p53 Interaction

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **AM-7209**, a potent and selective small-molecule inhibitor, to the Murine Double Minute 2 (MDM2) protein. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and related fields. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathway associated with **AM-7209**'s mechanism of action.

Core Executive Summary

AM-7209 is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction, demonstrating a dissociation constant (Kd) of 38 pM.[1][2] Developed as a modification of its predecessor, AMG 232, **AM-7209** exhibits improved potency and favorable pharmacokinetic properties.[2] Its mechanism of action revolves around the disruption of the MDM2-p53 interaction, which leads to the reactivation of the p53 tumor suppressor pathway. This guide will delve into the specifics of its binding characteristics and the experimental procedures used to elucidate them.

Quantitative Binding Affinity Data

The binding affinity of **AM-7209** for the MDM2 protein has been rigorously quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

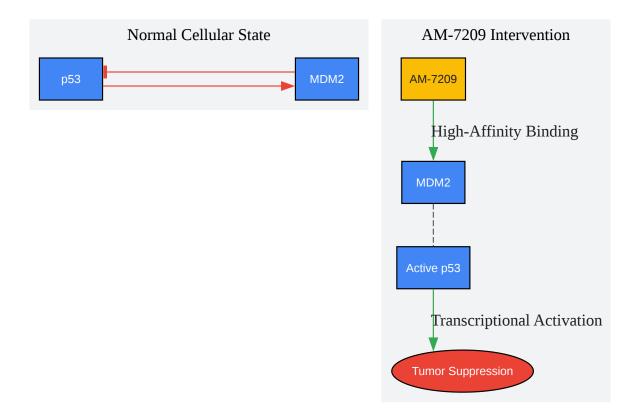


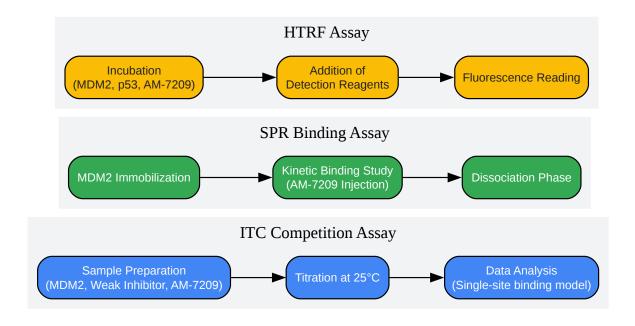
Parameter	Value	Cell Line/Assay Condition	Reference
Kd (Dissociation Constant)	38 pM	Isothermal Titration Calorimetry (ITC) competition assay	[1][2]
IC50 (Half-maximal inhibitory concentration)	1.6 nM	SJSA-1 osteosarcoma cell line (EdU incorporation assay)	[1][2]
HTRF IC50	< 0.1 nM	Homogeneous Time- Resolved Fluorescence assay	[3]

Signaling Pathway and Mechanism of Action

AM-7209 targets a critical interaction in oncology: the regulation of the p53 tumor suppressor by its primary negative regulator, MDM2.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis.[5] **AM-7209**, by binding to MDM2 with high affinity, competitively inhibits the binding of p53 to MDM2. This restores the transcriptional activity of p53, leading to the upregulation of its target genes and subsequent anti-tumor effects.







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